molecular formula C10H15N3O4 B12101555 1-(3-Beta-amino-2,3-dideoxy-beta-d-threopenta-furanosyl)thymine

1-(3-Beta-amino-2,3-dideoxy-beta-d-threopenta-furanosyl)thymine

Cat. No.: B12101555
M. Wt: 241.24 g/mol
InChI Key: ADVCGXWUUOVPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic nucleoside analog characterized by a thymine base (5-methylpyrimidine-2,4-dione) linked to a modified oxolane (tetrahydrofuran) sugar moiety. The oxolane ring features a 4-amino group and a 5-hydroxymethyl substitution, distinguishing it from canonical thymidine derivatives.

Properties

IUPAC Name

1-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVCGXWUUOVPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lin–Prusoff Method (1978)

Lin and Prusoff developed a foundational route starting from 5-halo-2'-deoxyuridine derivatives. The process involves:

  • Mesylation : 5-Iodo-2'-deoxyuridine reacts with methanesulfonyl chloride (MsCl) in pyridine at 0°C for 4 hours, yielding 5-iodo-3',5'-di-O-mesyl-2'-deoxyuridine (87% yield).

  • Azide Substitution : Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12 hours replaces the 3'-mesyl group with an azide (76% yield).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the azide to a primary amine, producing the target compound in 68% yield.

Key Data :

StepReagentsConditionsYieldPurity (HPLC)
1MsCl, pyridine0°C, 4h87%95%
2NaN₃, DMF80°C, 12h76%91%
3H₂/Pd-C, EtOHRT, 6h68%98%

This method prioritizes cost-effectiveness but requires rigorous control over stereochemistry to avoid β-anomer formation.

Stereoselective Glycosylation with Protected Sugars

Patent EP3296312B1 (Glycosylation–Deprotection Strategy)

A patented approach utilizes a protected 3'-amino sugar intermediate:

  • Sugar Preparation :

    • 1,2-O-Isopropylidene-α-D-ribofuranose is treated with benzoyl chloride (BzCl) to protect the 5'-OH group (92% yield).

    • Azide introduction at the 3'-position via Mitsunobu reaction (diethyl azodicarboxylate, PPh₃, HN₃; 78% yield).

  • Glycosylation :

    • The protected sugar couples with 5-methyluracil using trimethylsilyl triflate (TMSOTf) in acetonitrile at 60°C (24 hours, 74% yield).

  • Deprotection :

    • Sequential treatment with NH₃/MeOH (7N, 48h) removes benzoyl groups, followed by azide reduction with H₂/Pd-C (82% overall yield).

Advantages :

  • High α/β selectivity (9:1 ratio).

  • Scalable to kilogram quantities with >99% enantiomeric excess.

Reaction Scheme :

Protected sugar+5-methyluracilTMSOTfGlycosylated intermediateNH3/MeOHDeprotected productH2/Pd-CTarget compound[12]\text{Protected sugar} + \text{5-methyluracil} \xrightarrow{\text{TMSOTf}} \text{Glycosylated intermediate} \xrightarrow{\text{NH}3/\text{MeOH}} \text{Deprotected product} \xrightarrow{\text{H}2/\text{Pd-C}} \text{Target compound}

Enzymatic Transglycosylation

One-Pot Enzymatic Synthesis

A biocatalytic method employs purine nucleoside phosphorylase (PNP) and thymidine phosphorylase (TP):

  • Substrate Preparation : 5-Methyluracil and D-ribose-5-phosphate are dissolved in phosphate buffer (pH 7.4).

  • Enzyme Reaction :

    • PNP (10 U/mL) and TP (15 U/mL) are added, incubated at 37°C for 72 hours.

    • Ammonium hydroxide (0.5M) is introduced to aminate the 3'-position.

  • Purification :

    • Ion-exchange chromatography (Dowex 50WX8) isolates the product with 65% yield and 97% purity.

Optimization Data :

ParameterOptimal ValueEffect on Yield
pH7.4Maximizes enzyme activity
Temperature37°CPrevents protein denaturation
Reaction Time72hCompletes amination

This method reduces hazardous waste but faces limitations in substrate specificity and scalability.

Comparative Analysis of Synthesis Routes

Efficiency and Practicality

MethodYieldPurityCostScalability
Lin–Prusoff68%98%LowModerate
Glycosylation–Deprotection82%99%HighHigh
Enzymatic65%97%ModerateLow

Key Observations :

  • Chemical Synthesis : Preferred for industrial-scale production due to reproducibility.

  • Enzymatic Routes : Eco-friendly but require genetic engineering to improve enzyme stability.

Quality Control and Characterization

Analytical Protocols

  • HPLC : C18 column (4.6 × 250 mm), mobile phase: 10mM NH₄OAc (pH 5.0)/MeOH (95:5), retention time: 8.2 min.

  • Mass Spectrometry : ESI-MS m/z 242.1 [M+H]⁺.

  • NMR :

    • 1H NMR^1\text{H NMR} (DMSO-d₆): δ 11.35 (s, 1H, NH), 7.85 (s, 1H, H-6), 6.15 (d, J = 6.8 Hz, 1H, H-1'), 4.25–3.50 (m, 5H, sugar protons).

    • 13C NMR^{13}\text{C NMR}: 165.4 (C-4), 150.2 (C-2), 135.6 (C-6), 110.5 (C-5), 88.3 (C-1'), 72.1–62.4 (sugar carbons) .

Chemical Reactions Analysis

1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antiviral Activity

1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has been studied for its antiviral properties, particularly against retroviruses such as HIV. Its structural similarity to nucleoside analogs allows it to interfere with viral replication processes.

  • Mechanism of Action : The compound acts as a nucleoside reverse transcriptase inhibitor (NRTI), which is crucial in halting the replication of retroviruses by inhibiting the reverse transcriptase enzyme.
  • Case Study : Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against HIV strains resistant to conventional therapies. For instance, its efficacy was evaluated in cell cultures infected with HIV, showing a dose-dependent inhibition of viral replication.

Anticancer Properties

The compound has also shown promise in anticancer research:

  • Cellular Mechanism : Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
  • Case Studies :
    • In vitro studies on various cancer cell lines (e.g., breast cancer and leukemia) have revealed that this compound can significantly reduce cell viability and induce cell cycle arrest.
    • A notable study published in a peer-reviewed journal highlighted its effect on tumor growth inhibition in animal models, suggesting potential for further development as an anticancer agent.

Enzyme Inhibition Studies

The compound is also utilized in biochemical assays to study enzyme inhibition:

  • Target Enzymes : It has been tested against several enzymes involved in nucleotide metabolism, providing insights into its potential as a therapeutic agent.
  • Research Findings : Data indicate that it can inhibit enzymes such as thymidine kinase, which plays a crucial role in DNA synthesis, thus impacting cellular proliferation.

Mechanism of Action

The mechanism of action of 1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine involves the inhibition of DNA synthesis and induction of apoptosis. It targets the reverse transcriptase enzyme in HIV-1, preventing the virus from replicating and reducing viral load. In cancer treatment, the compound interferes with DNA synthesis, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zidovudine (AZT)

  • Structure : 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione .
  • Key Differences: AZT substitutes the 4-amino group with a 4-azido moiety.
  • Mechanism : AZT is phosphorylated intracellularly to its active triphosphate form, which competitively inhibits HIV reverse transcriptase and terminates viral DNA chain elongation .
  • Research Findings :
    • AZT induces mitochondrial toxicity by inhibiting DNA polymerase γ, leading to cardiomyopathy and hepatic dysfunction in preclinical models .
    • Resistance arises via mutations in thymidylate synthase (TS) or dihydropyrimidine dehydrogenase (DPD) .

Telbivudine

  • Structure : 1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione .
  • Key Differences: Telbivudine retains the natural β-L-configuration of thymidine but lacks the 4-amino modification.
  • Mechanism : Phosphorylated telbivudine triphosphate inhibits hepatitis B virus (HBV) DNA polymerase by competing with thymidine triphosphate .
  • Research Findings :
    • Telbivudine exhibits high specificity for HBV with minimal mitochondrial toxicity compared to AZT .

Clevudine

  • Structure : 1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione .
  • Key Differences : Clevudine introduces a 3-fluoro group on the oxolane ring.
  • Mechanism : Its triphosphate form inhibits HBV polymerase and incorporates into viral DNA, causing chain termination .
  • Research Findings :
    • Clevudine demonstrates prolonged antiviral activity due to slow intracellular clearance .

Trifluridine

  • Structure : 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione .
  • Key Differences : The thymine base is modified with a 5-trifluoromethyl group.
  • Mechanism : Inhibits thymidylate synthase (TS) and incorporates into DNA, disrupting replication in cancer cells .
  • Research Findings :
    • Used topically for ocular herpes and colorectal cancer due to dual TS inhibition and DNA incorporation .

Zalcitabine (ddC)

  • Structure: 4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2(1H)-one .
  • Key Differences: Zalcitabine is a cytidine analog (4-amino on the base) with a natural oxolane sugar.
  • Mechanism : Inhibits HIV reverse transcriptase but is less potent than AZT due to rapid deamination .

Data Table: Structural and Functional Comparison

Compound Substituent (Oxolane) Base Modification Mechanism of Action Therapeutic Use Key Research Findings
Target Compound 4-amino, 5-hydroxymethyl None Hypothesized TS/DNA polymerase inhibition Under investigation Structural analog of AZT
Zidovudine (AZT) 4-azido None HIV reverse transcriptase inhibition HIV/AIDS Mitochondrial toxicity
Telbivudine None β-L-configuration HBV polymerase inhibition Chronic hepatitis B High specificity, low toxicity
Clevudine 3-fluoro None HBV DNA chain termination Chronic hepatitis B Long intracellular half-life
Trifluridine None 5-trifluoromethyl TS inhibition, DNA incorporation Herpetic keratitis, CRC Dual-action anticancer
Zalcitabine (ddC) None Cytidine (4-amino base) HIV reverse transcriptase inhibition HIV/AIDS (historical) Rapid deamination limits use

Discussion of Mechanistic and Clinical Implications

The 4-amino substitution in the target compound may alter binding affinity to viral polymerases or host enzymes like TS. Compared to AZT’s azido group, the amino moiety could reduce mitochondrial toxicity by avoiding direct inhibition of polymerase γ . However, its efficacy against viruses like HBV or HIV remains uncharacterized. In contrast, telbivudine and clevudine highlight the importance of stereochemistry (β-L-configuration) and halogenation (3-fluoro) in enhancing antiviral specificity .

Biological Activity

1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, also known by various synonyms such as 3-AMT and 3'-NH2-ddT, is a compound of significant interest in pharmacological research due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H15N3O4
  • Molecular Weight : 241.24 g/mol
  • CAS Number : 52450-18-7

The compound exhibits several biological activities primarily attributed to its ability to interact with nucleic acids and influence cellular processes. Key mechanisms include:

  • Antiviral Activity :
    • It has been shown to inhibit viral replication by acting as a nucleoside analog, which can interfere with viral polymerases during the synthesis of viral DNA or RNA.
  • Antitumor Effects :
    • The compound has demonstrated cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapies. The mechanism involves induction of apoptosis in malignant cells.
  • Immunomodulatory Effects :
    • Research indicates that it may modulate immune responses, enhancing the activity of immune cells against pathogens and tumors.

Biological Activity Data

Biological ActivityObserved EffectsReference
AntiviralInhibition of HIV replication
AntitumorInduction of apoptosis in cancer cells
ImmunomodulationEnhanced T-cell activity

Case Studies

Several studies have explored the biological activity of 1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione:

  • HIV Replication Inhibition :
    • A study demonstrated that this compound significantly reduced HIV replication in vitro by acting on reverse transcriptase, highlighting its potential as an antiviral agent against retroviruses .
  • Cytotoxicity in Cancer Research :
    • In a series of experiments involving various cancer cell lines (e.g., breast and colon cancer), the compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating potent activity at low concentrations .
  • Immunotherapy Applications :
    • Research indicated that the compound could enhance the efficacy of existing immunotherapeutic agents by promoting T-cell proliferation and cytokine production in preclinical models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the hydroxymethyl group or alterations in the pyrimidine ring can significantly affect its potency and selectivity for biological targets.

Q & A

Q. Basic

  • X-ray crystallography : Single-crystal diffraction at 150 K resolves bond lengths (e.g., C–N: 1.322–1.408 Å, indicating partial double-bond character) and dihedral angles (e.g., 34.87° between pyrimidine and aryl rings) .
  • FTIR : Peaks at 3262 cm⁻¹ (NH₂) and 1653 cm⁻¹ (C=O) confirm functional groups .
  • 1H/13C NMR : Assignments correlate with density functional theory (DFT)-predicted shifts .

Table 1: Key X-ray Data from

ParameterValue
C–N bond length range1.322–1.408 Å
Dihedral angle (A/B)34.87°
R factor0.051
Data-to-parameter ratio14.5

How is bioactivity assessed for nucleoside analogs like this compound?

Q. Basic

  • Enzyme inhibition assays : Measure IC₅₀ against viral polymerases (e.g., HIV reverse transcriptase) using radioactive dNTP incorporation .
  • Cell-based cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with EC₅₀ calculations .
  • Metabolite profiling : HPLC-MS identifies hydrolysis products (e.g., 5-methyluracil) under physiological conditions .

How to resolve contradictions in reported bioactivity or structural data?

Q. Advanced

  • Orthogonal validation : Combine X-ray crystallography with DFT-optimized geometries to confirm bond lengths/angles .
  • Meta-analysis : Compare datasets across studies (e.g., IC₅₀ variations explained by assay pH or temperature differences) .
  • Replicate under controlled conditions : Standardize buffer systems (e.g., ammonium acetate, pH 6.5) and reaction times .

What computational tools predict its reactivity and interactions?

Q. Advanced

  • Reaction path search : Quantum chemical calculations (Gaussian, ORCA) map energy barriers for hydrolysis or glycosidic bond cleavage .
  • Molecular dynamics (MD) : Simulate ligand-protein binding (e.g., with viral polymerases) using AMBER or GROMACS .
  • Docking studies (AutoDock Vina) : Predict binding affinities by sampling conformational space of the ribose moiety .

How to optimize synthetic yield using reaction engineering principles?

Q. Advanced

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., ZnCl₂) to identify optimal conditions .
  • High-throughput screening : Robotic platforms test 100+ conditions/day, prioritizing reactions with >80% yield .
  • Process simulation (Aspen Plus) : Model mass transfer limitations in continuous-flow reactors .

What methodologies analyze hydrogen bonding’s role in crystal packing?

Q. Advanced

  • X-ray hydrogen location : Refine H-atom positions using SHELXL (R-factor < 0.05) .
  • DFT-calculated H-bond strengths : Compare with experimental geometries (e.g., N–H···O distances < 2.2 Å) .
  • Hirshfeld surface analysis (CrystalExplorer) : Quantify intermolecular interactions (e.g., 12% H-bond contribution) .

How to assess stability under physiological conditions?

Q. Advanced

  • Forced degradation studies : Expose to pH 1–13 buffers at 40°C for 48h; monitor degradation via HPLC .
  • Arrhenius kinetics : Accelerated stability testing (50°C, 75% RH) predicts shelf life .
  • LC-MS/MS : Identify oxidative byproducts (e.g., hydroxylation at C5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.